1,5-Bis-(2-thienyl)-1,4-pentadien-3-one
Description
Also known by the synonym (1E,4E)-1,5-di(thiophen-2-yl)penta-1,4-dien-3-one, this compound has garnered attention for its unique chemical architecture and potential utility. ontosight.ai Its foundation in organic chemistry, distinct structural properties, and diverse research applications form the basis of its scientific importance.
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one is structurally classified as a pentadienone derivative. ontosight.ai The core of the molecule is a five-carbon pentadienone backbone. This structure is an extended version of a chalcone (B49325), which is a bi-aromatic ketone with an enone core. Due to the presence of two aromatic (thiophene) rings flanking the central ketone, it can also be described as a bis-chalcone. nih.gov
Chalcones and their derivatives are widely studied in organic chemistry, in part because their –C═C– double bonds can be photoreactive, leading to various products through solid-state photocycloaddition. nih.gov The broader class of 1,4-pentadien-3-one (B1670793) derivatives, inspired by natural products like curcumin (B1669340), is recognized for a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. peerj.comsemanticscholar.org The synthesis of these compounds often involves a base-catalyzed condensation reaction, such as a Claisen-Schmidt condensation between an aldehyde (in this case, 2-thiophenecarboxaldehyde) and a ketone (acetone). nih.gov
The molecular structure of this compound is characterized by a central five-carbon chain with a ketone group at the third position and double bonds between carbons 1-2 and 4-5. nih.gov Two thiophene (B33073) rings are attached at the first and fifth positions. ontosight.ai This arrangement creates a conjugated system of double bonds across the pentadienone backbone and extending into the thiophene rings. ontosight.ai
X-ray crystallography studies reveal that the molecule is nearly planar, though with some minor twists. nih.govnih.gov In the solid state, the dihedral angle between the two thiophene rings has been reported to be 14.3 (1)°. nih.gov The crystal packing is stabilized by intermolecular forces, including C—H⋯O hydrogen bonds and C—H⋯π interactions between a hydrogen atom on one thiophene ring and the π-system of an adjacent ring. nih.gov This conjugated electronic configuration is responsible for the compound's potential optical and electronic properties. ontosight.ai
| Property | Value |
|---|---|
| Molecular Formula | C13H10OS2 |
| Molecular Weight | 246.35 g/mol |
| CAS Number | 886-78-2 |
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Dihedral angle between thiophene rings | 14.3 (1)° |
The distinct structural and electronic features of this compound make it a candidate for investigation in several scientific domains. ontosight.ai
Materials Science : The extended conjugated system of the molecule suggests potential for interesting optical and electronic properties. Such compounds are often investigated as candidates for materials used in optoelectronic devices. Bis-chalcones, in particular, have been noted for exhibiting good nonlinear optical (NLO) properties. ontosight.ainih.gov
Pharmaceutical Research : Thiophene-containing compounds are a significant area of study in medicinal chemistry. Thiophene derivatives have been explored for a variety of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai While research on this specific molecule is ongoing, the broader class of 1,4-pentadien-3-one derivatives has shown promising antiviral and antibacterial activities against various plant pathogens like the tobacco mosaic virus (TMV). peerj.comnih.gov
Organic Synthesis : Due to its reactive sites, including the ketone and the double bonds, the compound can serve as a versatile building block or intermediate for the synthesis of more complex molecules. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1E,4E)-1,5-dithiophen-2-ylpenta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLDEULFZPGROA-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes to 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one
The preparation of this compound primarily relies on condensation reactions that form carbon-carbon bonds, creating the characteristic pentadienone structure.
Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation is a widely employed and classical method for synthesizing α,β-unsaturated ketones. wikipedia.orgtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, this protocol involves the reaction of thiophene-2-carboxaldehyde with acetone (B3395972).
The reaction proceeds in a stepwise manner. Initially, one molecule of thiophene-2-carboxaldehyde reacts with acetone in the presence of a base to form an intermediate, 4-(2-thienyl)-3-buten-2-one. This intermediate then reacts with a second molecule of thiophene-2-carboxaldehyde to yield the final product, this compound. gordon.edumiracosta.edu The equilibrium of the reaction is driven towards the product side, as the compound often precipitates from the reaction mixture upon formation. miracosta.edu
Aldol (B89426) Condensation Variants
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation. wikipedia.org Aldol condensations, in general, are fundamental carbon-carbon bond-forming reactions in organic synthesis. magritek.com They involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. miracosta.edumagritek.com
For the synthesis of this compound, the reaction between acetone and thiophene-2-carboxaldehyde under basic conditions is a prime example of an aldol condensation. gordon.eduscribd.com The base abstracts an α-hydrogen from acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of thiophene-2-carboxaldehyde. gordon.edu Subsequent dehydration leads to the formation of the conjugated system. This process occurs on both sides of the acetone molecule to yield the symmetrical diarylpentadienone. gordon.edu
Horner-Wadsworth-Emmons Reaction Approaches for Analogous Compounds
While not the primary route for this compound itself, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes and is relevant for producing analogous compounds. wikipedia.orgresearchgate.net This reaction involves the use of stabilized phosphonate (B1237965) carbanions which react with aldehydes or ketones to predominantly form (E)-alkenes. wikipedia.orgnrochemistry.com
The HWE reaction offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions compared to the ylides used in the Wittig reaction. wikipedia.org The byproduct, a dialkylphosphate salt, is also easily removed by aqueous extraction. wikipedia.org The stereoselectivity of the HWE reaction is a key feature, generally favoring the formation of the (E)-isomer. nrochemistry.com This methodology is a versatile tool for creating complex molecules with specific stereochemistry. researchgate.netyoutube.com
Reaction Conditions and Catalysis for Optimized Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions, particularly the choice of catalyst and solvent.
Role of Base Catalysts (e.g., Sodium Hydroxide (B78521), Potassium Hydroxide)
Base catalysts are crucial for promoting the Claisen-Schmidt and aldol condensations. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. taylorandfrancis.commagritek.com The base's primary role is to deprotonate the α-carbon of the ketone (acetone), generating the reactive enolate ion. gordon.edu
The concentration and type of base can influence the reaction rate and yield. For instance, solid NaOH has been used effectively in solvent-free conditions for similar reactions, leading to high yields. nih.govmdpi.com The basicity of the catalyst is a critical factor; for example, in some catalytic systems, a higher basicity can lead to different efficiencies. researchgate.net The choice between NaOH and KOH can depend on the specific substrate and desired reaction kinetics. taylorandfrancis.com
| Catalyst | Role in Synthesis |
| Sodium Hydroxide (NaOH) | Promotes the formation of the enolate from acetone. gordon.edu |
| Potassium Hydroxide (KOH) | Acts as a strong base to facilitate the condensation reaction. magritek.com |
Solvent Systems and Their Influence (e.g., Alcoholic Solvents)
The solvent system plays a significant role in the synthesis of this compound. Alcoholic solvents, particularly ethanol (B145695), are frequently used. nih.govresearchgate.net Often, an aqueous solution of the base is used in conjunction with an organic solvent like ethanol to ensure the solubility of the reactants. miracosta.eduresearchgate.net
The solvent can influence the reaction by affecting the solubility of the starting materials and the intermediate products. mdpi.com In some cases, the choice of solvent can even affect the crystal structure of the final product. mdpi.com While traditional methods often employ solvents, solvent-free approaches using grinding techniques have also been reported to yield quantitative results for analogous Claisen-Schmidt reactions, offering a more environmentally friendly alternative. nih.gov
| Solvent System | Influence on Synthesis |
| Aqueous Ethanol | A common solvent mixture that facilitates the dissolution of both the organic reactants and the inorganic base catalyst. miracosta.eduresearchgate.net |
| Ethanol | Used to dissolve the aldehyde and ketone precursors before the addition of the aqueous base. nih.gov |
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Ultrasound Irradiation)
Conventional heating methods for the synthesis of diarylpentadienones can be time-consuming and may lead to the formation of byproducts. To overcome these limitations, advanced synthetic techniques such as microwave-assisted synthesis and ultrasound irradiation have been explored, offering benefits like reduced reaction times, increased yields, and milder reaction conditions. researchgate.netnih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates by directly heating the solvent and reactants. researchgate.net In the context of synthesizing compounds structurally similar to this compound, such as other chalcones and diarylpentadienones, microwave-assisted protocols have demonstrated significant advantages. For instance, the solvent-free condensation of aryl ketones and aldehydes has been successfully achieved using iodine-impregnated neutral alumina (B75360) as a catalyst under microwave activation. nih.gov This method has been shown to produce various substituted 1,3-diphenylpropenones in excellent yields (79-95%) within a very short reaction time (less than 2 minutes). nih.gov
For the synthesis of this compound, a similar approach could be envisioned, where 2-thiophenecarboxaldehyde and acetone are reacted in the presence of a solid-supported catalyst under microwave irradiation. The key parameters for such a synthesis are outlined in the table below.
| Parameter | Description |
| Reactants | 2-Thiophenecarboxaldehyde, Acetone |
| Catalyst | Iodine-impregnated neutral alumina (or similar solid support) |
| Solvent | Solvent-free or a high-boiling point solvent transparent to microwaves |
| Temperature | Controlled, e.g., 60°C |
| Power | Optimized for the specific reactor (e.g., 40% of 300 W max output) |
| Time | Typically a few minutes |
| Advantages | Rapid reaction, high yields, environmentally benign (solvent-free) |
Ultrasound Irradiation:
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green methodology for organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can significantly enhance reaction rates. jocpr.com
The synthesis of 1,5-diaryl-1,4-pentadien-3-ones has been effectively carried out using ultrasound irradiation with potassium hydroxide as a catalyst, leading to excellent yields. researchgate.netresearchgate.net This technique is particularly advantageous as it often operates at room temperature and can reduce reaction times compared to conventional stirring methods. A proposed ultrasound-assisted synthesis of this compound would involve the sonication of a mixture of 2-thiophenecarboxaldehyde, acetone, and a suitable base in an appropriate solvent.
| Parameter | Description |
| Reactants | 2-Thiophenecarboxaldehyde, Acetone |
| Catalyst | Potassium hydroxide or Sodium hydroxide |
| Solvent | Ethanol/water mixture |
| Temperature | Ambient temperature |
| Irradiation | Ultrasonic bath or probe sonicator |
| Time | Shorter than conventional methods |
| Advantages | High yields, mild conditions, energy-efficient |
Purification and Isolation Strategies
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and any byproducts. The most common and effective purification techniques for this type of compound are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a particular solvent at different temperatures. For compounds structurally similar to this compound, such as its isomer 1,5-Bis(thiophen-3-yl)penta-1,4-dien-3-one, hot ethanol has been successfully employed as a recrystallization solvent. nih.gov The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Typical Recrystallization Procedure:
The crude solid is dissolved in a minimal volume of hot ethanol.
The hot solution is filtered to remove any insoluble impurities.
The filtrate is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to maximize crystal formation.
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried.
This method is effective for removing small amounts of impurities and can yield highly pure crystalline material.
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. orgchemboulder.com This method is particularly useful for separating the desired product from byproducts with similar solubility characteristics, making recrystallization less effective.
For the purification of this compound, a normal-phase column chromatography setup is typically employed. columbia.edu
| Chromatography Component | Description |
| Stationary Phase | Silica gel (SiO₂) is a common choice due to its polarity and effectiveness in separating moderately polar compounds. Alumina (Al₂O₃) can also be used. orgchemboulder.com |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent and a slightly more polar solvent is generally used. The polarity of the eluent is optimized to achieve good separation. A common system would be a gradient of ethyl acetate (B1210297) in hexane. The elution would start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and the polarity would be gradually increased to elute compounds with higher affinity for the stationary phase. columbia.edu |
| Elution Monitoring | The separation can be monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. |
The crude product is first dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of the stationary phase. This is then carefully loaded onto the top of the prepared column. The eluent is passed through the column, and fractions are collected sequentially. The fractions containing the pure compound, as determined by TLC, are then combined and the solvent is removed under reduced pressure to yield the purified this compound.
Chemical Reactivity and Transformation Pathways
Oxidation Reactions and Mechanisms (e.g., Epoxide Formation)
The presence of carbon-carbon double bonds in the pentadienone backbone makes 1,5-bis-(2-thienyl)-1,4-pentadien-3-one susceptible to oxidation reactions, most notably epoxidation. In this reaction, an oxygen atom is added across one of the double bonds to form a three-membered ring structure known as an epoxide. The thiophene (B33073) rings themselves can also be oxidized at the sulfur atom, potentially forming a thiophene S-oxide, although the double bonds of the dienone are generally more reactive under typical epoxidation conditions.
The epoxidation of the conjugated diene system can be achieved using various oxidizing agents. Peroxy acids (like m-CPBA) are common reagents for this transformation. Another effective method for the regioselective monoepoxidation of conjugated dienes involves catalysts like methyltrioxorhenium (MTO). The reaction is influenced by factors such as olefin geometry and the electronic nature of substituents. For a conjugated system like that in this compound, epoxidation is expected to occur at one of the C=C bonds, leading to the formation of an allylic epoxide.
Table 1: Potential Oxidation Products
| Reactant | Oxidizing Agent | Major Product |
|---|---|---|
| This compound | Peroxy Acid (e.g., m-CPBA) | 1-(2-thienyl)-2,3-epoxy-5-(2-thienyl)-4-penten-1-one |
Reduction Reactions and Resulting Derivatives (e.g., Saturated Ketones, Alcohols)
The α,β-unsaturated ketone moiety in this compound can undergo reduction at two primary sites: the carbonyl group (C=O) and the carbon-carbon double bonds (C=C). The choice of reducing agent and reaction conditions determines the final product.
Reduction to Saturated Ketones: Catalytic hydrogenation is a common method to selectively reduce the C=C double bonds while leaving the carbonyl group intact. This process, known as conjugate reduction or 1,4-reduction, yields the corresponding saturated ketone. Catalysts such as palladium on carbon (Pd/C) are effective for this transformation. The reaction involves the addition of hydrogen across the double bonds of the pentadienone chain.
Reduction to Alcohols: To reduce the carbonyl group to a secondary alcohol, selective reducing agents like sodium borohydride (NaBH₄) are typically used. youtube.comkhanacademy.org This reagent is mild enough to reduce aldehydes and ketones without affecting the C=C double bonds or the thiophene rings. youtube.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. A subsequent workup with a proton source yields the alcohol, 1,5-bis-(2-thienyl)-1,4-pentadien-3-ol. khanacademy.org
Table 2: Reduction Pathways and Products
| Reaction Type | Reagent/Catalyst | Primary Product |
|---|---|---|
| Conjugate Reduction | H₂ / Pd/C | 1,5-Bis-(2-thienyl)pentan-3-one |
Electrophilic Substitution Patterns on Thiophene Rings
The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic substitution reactions. The sulfur atom donates electron density to the ring, activating it towards electrophilic attack, particularly at the positions adjacent to the sulfur (C2 and C5).
In this compound, each thiophene ring is substituted at the C2 position by the pentadienone chain. This leaves the C5 position as the most activated and sterically accessible site for electrophilic substitution. The C3 and C4 positions are significantly less reactive. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to occur predominantly at the C5 position of both thiophene rings.
Table 3: Predicted Regioselectivity of Electrophilic Substitution
| Electrophilic Reaction | Reagent | Expected Position of Substitution |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C5 |
| Bromination | NBS or Br₂ | C5 |
Polymerization and Oligomerization Studies
The thienyl end-groups of this compound make it a suitable monomer for the synthesis of conjugated polymers. These materials, often based on polythiophene, are of significant interest due to their electronic and optical properties.
Electrochemical polymerization is a powerful technique for synthesizing conducting polymer films directly onto an electrode surface. nih.gov For thiophene-based monomers, this process is typically carried out in a three-electrode cell where the working electrode is a conductive substrate like indium tin oxide (ITO) coated glass. nih.govtaylorfrancis.comwinona.edu
When a potential is applied, the monomer is oxidized at the anode (the ITO surface) to form a radical cation. nih.gov These radical cations then couple to form dimers, which are subsequently re-oxidized and couple with other monomers or oligomers, leading to the growth of a polymer chain. The resulting polymer film deposits onto the ITO substrate. winona.eduacs.org The process can be controlled by parameters such as the applied potential, monomer concentration, solvent, and supporting electrolyte. nih.gov
The polymerization of this compound via electrochemical methods would lead to the formation of a π-conjugated polymer. The polymerization occurs through the coupling of the C5 positions of the thiophene rings, resulting in a polythiophene-type backbone with the pentadienone units acting as linker groups.
The resulting polymer precipitates as a stable, often colored, and well-adhering thin film on the ITO electrode. acs.orgrsc.org The extended conjugation along the polymer backbone imparts interesting optoelectronic properties, such as electrochromism, where the film changes color in response to an applied voltage. nih.gov The morphology, crystallinity, and conductivity of these thin films can be influenced by the polymerization conditions and post-deposition treatments like thermal annealing. researchgate.netresearchgate.net The presence of the ketone and vinylene groups within the polymer backbone can modify the electronic structure and physical properties compared to unsubstituted polythiophene.
Table 4: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1,5-Bis-(2-thienyl)pentan-3-one |
| 1,5-Bis-(2-thienyl)-1,4-pentadien-3-ol |
| Indium Tin Oxide (ITO) |
| Methyltrioxorhenium (MTO) |
| Palladium on Carbon (Pd/C) |
| Sodium Borohydride (NaBH₄) |
| Thiophene |
Structural Elucidation and Advanced Spectroscopic Analysis
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is instrumental in identifying the key functional groups within a molecule by probing the vibrations of its chemical bonds.
The FT-IR spectrum of 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one is characterized by distinct absorption bands that confirm the presence of its core structural components. The most prominent feature is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone. This band typically appears in the range of 1630-1650 cm⁻¹, a lower frequency compared to saturated ketones, due to the extended conjugation with the adjacent carbon-carbon double bonds and thiophene (B33073) rings. mdpi.com
Vibrations associated with the vinylic (C=C) bonds of the pentadienone backbone are observed in the 1580-1620 cm⁻¹ region. The spectrum also displays characteristic bands for the thiophene rings, including C=C stretching vibrations within the ring (around 1500-1550 cm⁻¹), C-H stretching of the aromatic protons (above 3000 cm⁻¹), and C-S bond vibrations. mdpi.com The trans-configuration of the double bonds is supported by the presence of an out-of-plane C-H bending vibration around 960-980 cm⁻¹.
Table 1: Characteristic FT-IR Peaks for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Thiophene Ring |
| 1630 - 1650 | C=O Stretch | α,β-Unsaturated Ketone |
| 1580 - 1620 | C=C Stretch | Vinylic |
| 1500 - 1550 | C=C Stretch | Thiophene Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
The ¹H NMR spectrum of this symmetrical molecule is expected to show distinct signals for the vinylic protons and the protons of the two equivalent thiophene rings. The protons on the carbon double bonds (α and β to the carbonyl group) typically appear as doublets in the downfield region (δ 6.8-8.0 ppm) due to the deshielding effect of the conjugated system. mdpi.com The large coupling constant (J ≈ 15 Hz) between these vinylic protons is a definitive indicator of their trans stereochemical relationship. core.ac.uk
The three protons on each of the 2-substituted thiophene rings will present a characteristic splitting pattern. For instance, the proton at position 5 of the thiophene ring (H-5') would likely appear as a doublet of doublets, coupling to both H-4' and H-3'. The chemical shifts for these aromatic protons typically fall between δ 7.0 and δ 7.8 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-α, H-α' (vinylic) | 6.8 - 7.2 | Doublet | ~15 |
| H-β, H-β' (vinylic) | 7.5 - 8.0 | Doublet | ~15 |
Due to the molecule's symmetry, the ¹³C NMR spectrum will show a reduced number of signals relative to the total number of carbon atoms. The most downfield signal, typically found around δ 185-190 ppm, is assigned to the carbonyl carbon (C=O). mdpi.com The signals for the vinylic carbons (C-α and C-β) are expected in the δ 120-145 ppm range. The carbons of the thiophene rings will also resonate in the aromatic region (δ 125-145 ppm), sometimes overlapping with the vinylic signals. The quaternary carbon of the thiophene ring attached to the dienone system (C-2') is expected to be found at the lower end of this range.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | 185 - 190 |
| C-β (Vinylic) | 135 - 145 |
| C-α (Vinylic) | 120 - 130 |
While standard 1D NMR provides connectivity, advanced 2D NMR techniques are necessary to gain deeper insights into the molecule's spatial arrangement and conformation. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the through-space proximity of protons, helping to confirm the predominant conformation of the thiophene rings relative to the pentadienone backbone. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides the exact molecular weight and offers clues to the structure through analysis of fragmentation patterns. For this compound (C₁₃H₁₀OS₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its exact mass (246.0173 g/mol ). lookchem.com
The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses consistent with its structure. Common fragmentation pathways for such chalcone-like molecules include the cleavage of the bonds adjacent to the carbonyl group. This could lead to the formation of a thienyl-vinyl-ketenyl radical cation or a stable thienyl-acryloyl cation. The loss of carbon monoxide (CO) from the molecular ion is another common fragmentation pathway for ketones. The presence of a prominent fragment corresponding to the thiophene cation (m/z 83) would also be expected.
Table 4: Expected Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity |
|---|---|
| 246 | [M]⁺ Molecular Ion |
| 218 | [M - CO]⁺ |
| 135 | [C₄H₃S-CH=CH-CO]⁺ |
| 111 | [C₄H₃S-CH=CH]⁺ |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
The electronic absorption spectrum of this compound is characterized by its extensive π-conjugated system. The structure consists of a central α,β-unsaturated ketone (a pentadienone backbone) flanked by two thiophene rings. This arrangement of alternating double and single bonds allows for delocalization of π-electrons across the molecule, which dictates its electronic absorption properties.
The UV-Vis spectrum of such compounds is typically dominated by intense absorptions corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this compound lowers the energy gap between these orbitals, resulting in absorption at longer wavelengths, often in the near-UV or visible region of the electromagnetic spectrum. For comparison, a series of chalcone (B49325) derivatives with a 4-dimethylamino push-pull structure were found to exhibit maximum absorbance at wavelengths between 412 to 431 nm in DMSO. nih.gov
Additionally, the presence of the carbonyl group introduces the possibility of n → π* transitions. These involve the promotion of an electron from a non-bonding (n) orbital on the oxygen atom to a π* antibonding orbital. Generally, n → π* transitions are of lower energy and significantly weaker (lower molar absorptivity) than π → π* transitions.
The absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism. For similar chalcone derivatives, an increase in solvent polarity has been shown to cause a red shift (bathochromic shift) in the fluorescence spectra, indicating that the excited state is more polarized than the ground state. rsc.org This behavior is characteristic of molecules with intramolecular charge transfer (ICT) character.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides definitive insights into the three-dimensional structure of this compound in the solid state, revealing details about its conformation, planarity, and the intermolecular forces that govern its crystal packing. The crystal structure of the (1E, 4E) isomer has been determined, offering a precise atomic-level view. nih.gov
Crystal Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₀OS₂ | nih.gov |
| Molecular Weight | 246.35 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pbca | nih.gov |
| a (Å) | 12.1141 (4) | nih.gov |
| b (Å) | 7.4449 (3) | nih.gov |
| c (Å) | 27.246 (1) | nih.gov |
| Volume (ų) | 2457.27 (16) | nih.gov |
| Z | 8 | nih.gov |
Crystal Packing and Intermolecular Interactions (e.g., C-H···O/S, C-H···π, π···π)
The crystal packing of this compound is primarily stabilized by a network of weak intermolecular interactions. nih.gov Notably, intermolecular C—H···O hydrogen bonds are present, where hydrogen atoms from the pentadienone chain or the thiophene rings interact with the carbonyl oxygen atom of a neighboring molecule. nih.gov
In addition to hydrogen bonding, C—H···π interactions play a significant role in the supramolecular assembly. These interactions occur between a hydrogen atom of one thiophene ring and the π-electron system of an adjacent thiophene ring. Specifically, a C11—H11···Cg interaction has been identified with a separation of 2.34 Å, where Cg is the centroid of the neighboring thiophene ring. nih.gov These combined interactions create a stable, three-dimensional architecture in the solid state.
Conformational Analysis and Planarity in Crystalline Forms
The molecule adopts a relatively planar conformation, which is crucial for maximizing π-conjugation. The planarity of the individual thiophene rings is described as fairly good. nih.gov However, the molecule as a whole is not perfectly flat. There is a slight twist between the two terminal thiophene rings, quantified by a dihedral angle of 14.3 (1)°. nih.gov This deviation from absolute planarity is a common feature in such molecules, arising from a balance between the stabilizing effect of conjugation (favoring planarity) and the destabilizing steric hindrance between adjacent hydrogen atoms. The central five-carbon backbone, along with the carbonyl oxygen, forms the core of the molecule's structure. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Theoretical studies have employed sophisticated computational methods to model the electronic behavior of 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one, providing insights that complement experimental findings. These calculations are fundamental in predicting the molecule's geometry, stability, and electronic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound. This method is well-regarded for its balance of accuracy and computational efficiency in studying medium-sized organic molecules. DFT calculations have been utilized to analyze the structural, electronic, and reactivity properties of this thiophene-containing curcuminoid. researchgate.net The application of DFT allows for a detailed understanding of the electron density distribution and its implications for the molecule's chemical behavior.
Hartree-Fock (HF) Methodologies
While specific applications of the Hartree-Fock (HF) method to this compound are not extensively detailed in available research, HF is a foundational ab initio method that serves as a starting point for more advanced computational techniques. It provides a valuable, albeit less precise, approximation of the electronic structure by considering electron-electron repulsion in an average way. Often, HF calculations are used as a preliminary step before more sophisticated methods that incorporate electron correlation, such as DFT or Møller-Plesset perturbation theory, are applied.
Selection and Justification of Basis Sets (e.g., 6-31++G, B3LYP)
The choice of basis set and functional is critical for the accuracy of quantum chemical calculations. For this compound, studies have employed the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This functional is widely used for its robust performance in predicting the properties of organic compounds.
The basis set paired with this functional has been of the Pople type, specifically 6-311++G(d,p). researchgate.net This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron distribution in molecules. This combination of functional and basis set is well-suited for computing the electronic and reactivity properties of chalcones and their derivatives. researchgate.net
Electronic Structure Analysis
The electronic properties of this compound have been analyzed to understand its reactivity and potential for various applications. These analyses focus on the distribution of electrons in molecular orbitals and the resulting electrostatic potential.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps (ΔE)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy indicates the capacity to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that reflects the molecule's excitability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and more reactive.
| Parameter | Value (eV) |
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | - |
| (Note: Specific energy values for this compound are not available in the reviewed literature.) |
Atomic Charge Distribution and Electron Density Studies
Theoretical calculations are crucial for understanding the electronic structure of this compound. Methods like Density Functional Theory (DFT) are employed to model the distribution of electrons across the molecule, revealing insights into its reactivity and intermolecular interactions. mdpi.comnih.gov The molecular electrostatic potential (MEP) map is a common tool used to visualize electron density, where regions of negative potential (electron-rich) and positive potential (electron-poor) can be identified. nih.gov
For this compound, the conjugated system of double bonds and the presence of electronegative oxygen and sulfur atoms create a non-uniform charge distribution. The carbonyl oxygen atom is expected to be the most electron-rich center, exhibiting a significant negative partial charge. This makes it a primary site for electrophilic attack and a strong hydrogen bond acceptor, which is confirmed by crystallographic studies showing intermolecular C—H⋯O interactions. nih.gov Conversely, the hydrogen atoms on the thiophene (B33073) rings and the vinyl groups would exhibit positive partial charges.
Conformational Landscape and Energetics
The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds. Computational methods allow for the exploration of its conformational landscape, the identification of stable conformers, and the calculation of energy barriers between them.
The energy maxima during this rotation represent the rotational energy barriers, which are the energy required to transition from one stable conformation to another. While a specific potential energy surface scan for the rotation of the thienyl groups in this compound has not been reported, the rotational barrier for a core component of the molecule, 2,2'-bithiophene (B32781), has been computed. High-level calculations show the rotational barrier height for 2,2'-bithiophene to be approximately 2 kcal/mol. nsf.gov This value provides a reasonable estimate for the energy required to rotate the thienyl rings within the larger pentadienone structure, indicating a significant degree of conformational flexibility at room temperature.
| Molecular Fragment | Computational Method | Estimated Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 2,2'-Bithiophene | CCSD(T) complete basis set (CBS) limit | ~2 | nsf.gov |
Theoretical predictions and experimental data both confirm that this compound adopts a non-planar conformation as its most stable state. A perfectly planar structure is energetically unfavorable due to steric hindrance between hydrogen atoms on the thiophene rings and the vinyl groups. nih.gov
Computational studies on the closely related isomer, 1,5-Bis(thiophen-3-yl)penta-1,4-dien-3-one, predicted that the optimized gas-phase structure is non-planar, with a dihedral angle of 9.9° between the two thiophene rings. nih.gov This study also identified specific twists along the molecule's backbone. nih.gov
These theoretical predictions are strongly supported by experimental X-ray crystallography of this compound itself. The solid-state structure reveals a non-planar molecule where the dihedral angle between the two thiophene rings is 14.3°. nih.gov Studies on other dithienyl ketones have shown a good agreement between conformations predicted by ab-initio calculations and those observed in the solid state. rsc.org This suggests that the experimentally determined structure is representative of the molecule's lowest energy conformation. The deviation from planarity is distributed across several bonds, as shown by the various torsion angles.
| Parameter | Molecule | Method | Angle (°) | Reference |
|---|---|---|---|---|
| Dihedral Angle (Thiophene-Thiophene) | 1,5-Bis(2-thienyl)penta-1,4-dien-3-one | X-ray Crystallography | 14.3 | nih.gov |
| Dihedral Angle (Thiophenyl-Thiophenyl) | 1,5-Bis(3-thiophenyl)penta-1,4-dien-3-one | Semi-empirical Calculation | 9.9 | nih.gov |
| O—C—C—C Torsion Angles | 1,5-Bis(3-thiophenyl)penta-1,4-dien-3-one | X-ray Crystallography | -8.4 and 11.8 | nih.gov |
| C—C—C—C Torsion Angles (Ethene-Thiophenyl) | 1,5-Bis(3-thiophenyl)penta-1,4-dien-3-one | X-ray Crystallography | -4.2 and 10.5 | nih.gov |
Photophysical Properties and Excited State Dynamics
Absorption and Emission Characteristics
This subsection would typically detail the wavelengths of light the molecule absorbs and emits, and how these properties are influenced by the molecule's environment.
Solvatochromism is the phenomenon where a substance's color changes with the polarity of the solvent it is dissolved in. This behavior is a strong indicator of changes in the electronic distribution of a molecule between its ground and excited states. A systematic study would involve recording the UV-visible absorption and fluorescence emission spectra of 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one in a series of solvents with varying polarities, from nonpolar (e.g., hexane) to highly polar (e.g., acetonitrile, methanol).
A hypothetical data table for such a study would look like this:
| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| n-Hexane | 31.0 | Data not available | Data not available | Data not available |
| Toluene | 33.9 | Data not available | Data not available | Data not available |
| Chloroform | 39.1 | Data not available | Data not available | Data not available |
| Acetone (B3395972) | 42.2 | Data not available | Data not available | Data not available |
| Acetonitrile | 45.6 | Data not available | Data not available | Data not available |
| Methanol | 55.4 | Data not available | Data not available | Data not available |
| This table is for illustrative purposes only. The data cells are marked as "Data not available" because no experimental values could be located in the literature. |
A significant red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity would suggest a larger dipole moment in the excited state compared to the ground state, which is characteristic of molecules with intramolecular charge transfer character.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for evaluating a compound's potential as a fluorophore.
Experimental determination of these values is required. The quantum yield is typically measured relative to a well-known standard, while the lifetime is measured using time-resolved spectroscopy.
| Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) | Radiative Rate (kr, s-1) | Non-Radiative Rate (knr, s-1) |
| n-Hexane | Data not available | Data not available | Data not available | Data not available |
| Chloroform | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available | Data not available |
| This table is for illustrative purposes only. No experimental values could be located in the literature. |
Excited State Relaxation Mechanisms
Upon absorbing a photon, a molecule enters an excited state. The pathways by which it returns to the ground state are known as relaxation mechanisms. These can be radiative (like fluorescence) or non-radiative.
Non-radiative decay involves the dissipation of energy as heat rather than light. Common pathways include internal conversion (transition between states of the same spin multiplicity) and intersystem crossing (transition between states of different spin multiplicity, e.g., from a singlet to a triplet state). The rates of these processes (knr) compete with the rate of radiative decay (kr) and significantly impact the fluorescence quantum yield. The prevalence of these pathways in thiophene-containing compounds can be influenced by factors such as molecular rigidity and the presence of heavy atoms.
For molecules with electron-donating and electron-accepting moieties, excitation with light can lead to a significant redistribution of electron density, a process known as Intramolecular Charge Transfer (ICT). The symmetrical structure of this compound, with the central carbonyl group acting as an acceptor and the two thiophene (B33073) rings as donors, suggests that ICT could be a key feature of its excited state. The strong solvatochromic effects observed in similar molecules are often evidence of such an ICT state.
Time-Resolved Spectroscopy for Dynamic Studies
To directly observe the dynamics of the excited state, techniques like transient absorption spectroscopy or time-correlated single-photon counting (TCSPC) are employed. These methods can monitor the formation and decay of transient species, such as the ICT state or triplet states, on timescales ranging from femtoseconds to milliseconds. Such studies would provide direct evidence for the proposed relaxation mechanisms and measure the rates of processes like internal conversion, intersystem crossing, and ICT. However, no such time-resolved spectroscopic studies for this compound have been reported.
Energy Transfer Phenomena (e.g., Förster-Type Mechanisms)
Energy transfer is a fundamental process in photophysics where an excited molecule (the donor) transfers its excitation energy to another molecule (the acceptor). One of the most common mechanisms for this process is Förster Resonance Energy Transfer (FRET). FRET is a non-radiative, long-range dipole-dipole coupling mechanism. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.
While there is no specific literature detailing FRET studies involving this compound as either a donor or an acceptor, its photophysical properties make it a potential candidate for such processes. For FRET to occur, there must be a suitable donor-acceptor pair. If this compound were to act as a donor, its emission spectrum would need to overlap with the absorption spectrum of an acceptor molecule. Conversely, to act as an acceptor, its absorption spectrum would need to overlap with the emission of a donor.
The potential for this compound to participate in energy transfer processes is significant in the context of designing more complex molecular systems, such as light-harvesting arrays or fluorescent sensors. By chemically linking it to other chromophores, it could be integrated into systems where energy is efficiently funneled to a desired location.
Table 3: Typical Parameters Influencing Förster Resonance Energy Transfer (FRET) This table presents general parameters and typical values for illustrative purposes.
| Parameter | Symbol | Typical Value Range | Description |
| Förster Distance | R0 | 20 - 90 Å | The distance at which FRET efficiency is 50%. |
| Spectral Overlap Integral | J(λ) | Varies | The degree of overlap between the donor's emission and the acceptor's absorption spectra. |
| Donor Quantum Yield | ΦD | 0.1 - 1.0 | The efficiency of the donor's fluorescence in the absence of the acceptor. |
| Refractive Index of Medium | n | 1.3 - 1.5 | The refractive index of the solvent or host matrix. |
| Orientation Factor | κ2 | 0 - 4 | A factor that accounts for the relative orientation of the donor and acceptor transition dipoles (often assumed to be 2/3 for randomly oriented molecules). |
Advanced Applications in Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The structural characteristics of 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one suggest its potential utility in the emissive layers of OLEDs, a technology renowned for its high contrast, vibrant colors, and flexibility.
Thiophene (B33073) derivatives are frequently employed as building blocks for emissive materials in OLEDs due to their high photoluminescence quantum yields and tunable emission colors. While specific data for this compound is not available, analogous compounds incorporating thiophene and ketone moieties have been investigated. For instance, chalcone (B49325) derivatives, which share a similar α,β-unsaturated ketone structure, have been explored for their electroluminescent properties. The extended conjugation provided by the two thiophene rings in this compound could potentially lead to emission in the visible region of the electromagnetic spectrum, a critical requirement for display and lighting applications. The specific emission color would be influenced by the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Effective charge transport is crucial for the efficient operation of an OLED. The thiophene units in this compound are known to facilitate hole transport. Theoretical studies on related anthracene (B1667546) derivatives with thiophene substituents have shown that such modifications can influence charge mobility. For instance, 2,6-bis-thiophene anthracene was found to be a bipolar material, capable of transporting both holes and electrons. This suggests that this compound might also exhibit ambipolar charge transport characteristics, which would be beneficial for recombination efficiency within the emissive layer.
The photoluminescence (PL) properties are central to an emissive material's performance. The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. For related oligothiophenes with a central thienyl-S,S-dioxide ring, PLQY values have been reported to be as high as 70% in the solid state. mdpi.com The rigid and planar structure of the pentadienone backbone in this compound could potentially minimize non-radiative decay pathways, leading to a respectable PLQY.
| Compound Analogue | Substitution | Solid-State PLQY (%) |
|---|---|---|
| Trimer with lateral thiophene rings (T3ox) | Thiophene | - |
| Trimer with lateral phenyl rings (T3oxPh) | Phenyl | 63 |
| Pentamer with lateral thiophene rings (T5ox) | Thiophene | 12 |
| Pentamer with lateral phenyl rings (T5oxPh) | Phenyl | 70 |
The ultimate measure of an emissive material's utility is its performance within an OLED device. Key metrics include external quantum efficiency (EQE), luminance, and color coordinates (CIE). While no OLED data for this compound has been reported, devices fabricated with other thiophene-based emitters provide a benchmark. For example, a donor-π-acceptor type compound incorporating a thieno[3,2-b]thiophene (B52689) linker has been used as an emitter in a solution-processed OLED, achieving a maximum external quantum efficiency of 4.61% with green-light emission. The electroluminescence (EL) spectrum of a device utilizing this compound would be expected to correspond to its photoluminescence spectrum, with the exact emission peak determining its color purity.
Organic Semiconductors and Conductive Polymers
The thiophene moiety is a fundamental building block for a wide range of organic semiconductors and conductive polymers due to its excellent charge-carrying capabilities and environmental stability.
Polythiophenes are a well-established class of conductive polymers with applications in various electronic devices. The synthesis of regioregular poly(3-alkylthiophenes) has been a significant area of research, leading to materials with improved charge carrier mobilities. cmu.edu While there is no specific literature on the polymerization of this compound, its structure presents interesting possibilities. The vinyl groups within the pentadienone backbone could potentially be targeted for polymerization reactions. Alternatively, the thiophene rings could be functionalized with polymerizable groups. The incorporation of the dienone moiety into a polythiophene backbone could significantly alter the polymer's electronic properties, potentially leading to new materials with tailored HOMO/LUMO levels and optical absorption characteristics.
Organic Photovoltaics (OPVs)
Organic photovoltaics offer a promising route to low-cost, flexible solar energy conversion. The active layer in an OPV device typically consists of a blend of an electron donor and an electron acceptor material. Thiophene-based compounds are extensively used as donor materials due to their strong absorption in the solar spectrum and efficient hole transport.
The extended conjugation of this compound suggests that it would absorb light in the visible range, a prerequisite for a solar cell material. Its potential for hole transport, as discussed earlier, is also a key attribute for a donor material. In a bulk heterojunction solar cell, this compound would be blended with an acceptor material, such as a fullerene derivative or a non-fullerene acceptor. The power conversion efficiency (PCE) of such a device would depend on several factors, including the material's absorption spectrum, energy level alignment with the acceptor, and the morphology of the blend. For instance, conjugated polymers containing naphthalene, thiophene, and benzothiadiazole have been synthesized for OPV applications, with a bithiophene-containing polymer achieving a PCE of 0.6%. researchgate.net While this efficiency is modest, it demonstrates the potential of thiophene-based materials in this field. Further research into derivatives of this compound could lead to materials with optimized properties for high-efficiency organic solar cells.
Non-Linear Optical (NLO) Materials
This compound, as a member of the bis-chalcone family, is positioned as a compound of interest for applications in non-linear optics. Chalcones, in general, are recognized for their significant NLO properties, which are primarily attributed to their molecular structure featuring a π-conjugated system that connects donor and acceptor groups. researchgate.net The extended π-electron system in this compound, which includes the two thiophene rings and the pentadienone backbone, provides a basis for a strong third-order NLO response. researchgate.net
Research into chalcone derivatives has demonstrated that their NLO properties can be finely tuned through structural modifications. The presence of a charge transfer axis within the molecule can enhance the first-order hyperpolarizability. researchgate.net For third-order NLO applications, molecules with a Donor-π-Acceptor-π-Donor (D–π–A–π–D) structure often exhibit strong nonlinear absorption. researchgate.net In the case of this compound, the thiophene rings can act as electron-donating groups, while the central carbonyl group functions as an electron-accepting group, creating a symmetric D-π-A-π-D framework conducive to NLO activity.
The investigation of third-order NLO properties of similar chalcone derivatives often employs the Z-scan technique with nanosecond laser pulses. researchgate.net Studies on various chalcones have shown that they can exhibit strong two-photon absorption, which is a key characteristic for applications in optical limiting. researchgate.net The mechanism for this behavior is often attributed to two-photon induced excited-state absorption, leading to reverse saturable absorption. researchgate.net While specific experimental data for this compound is not extensively detailed in the reviewed literature, the general findings for thienyl-chalcones suggest its potential as a material for optical device applications. researchgate.net
Table 1: Non-Linear Optical Properties of Chalcone Derivatives (Illustrative Examples) This table presents data for related chalcone derivatives to illustrate the range of observed NLO properties, as specific values for this compound are not readily available in the cited literature.
| Compound Class | NLO Property | Typical Measurement Technique | Observed Characteristics | Reference |
|---|---|---|---|---|
| Thienyl-Chalcones | Third-Order NLO | Z-scan | Potential for optical device applications. | researchgate.net |
| Bis-Chalcones | Third-Order NLO | Z-scan | Strong nonlinear absorption, optical limiting behavior. | researchgate.net |
| Substituted Chalcones | Second-Order NLO | Powder SHG | SHG efficiency can be several times that of urea. | researchgate.net |
Structure Property Relationships in Derivatives and Analogs
Design and Synthesis of Substituted 1,4-Pentadien-3-one (B1670793) Analogs
The synthesis of 1,5-bis-(2-thienyl)-1,4-pentadien-3-one is typically achieved through a Claisen-Schmidt condensation reaction between 2-thiophenecarboxaldehyde and acetone (B3395972). chemicalbook.com This straightforward method has been adapted to create a wide array of derivatives by utilizing substituted aldehydes and ketones.
Modifications to the terminal thiophene (B33073) rings play a crucial role in altering the properties of the parent compound. For instance, the introduction of a methyl group at the 3-position of the thiophene rings has been explored. The synthesis of 1,5-bis(3-methyl-2-thienyl)penta-1,4-dien-3-one follows a similar condensation reaction, leading to a molecule where the two sulfur atoms are in a syn arrangement and trans to the carbonyl oxygen atom. researchgate.net These substitutions can influence the molecule's conformation and electronic properties.
Replacing the thiophene rings with other aromatic and heteroaromatic systems is a common strategy to generate novel analogs with diverse properties.
Furyl and Phenyl Analogs: The synthesis of analogs incorporating furan (B31954) and phenyl rings has been reported. For instance, (1E, 4E)-1-(2-furanyl)-5-(2-hydroxyphenyl)-1, 4-pentadiene-3-one has been synthesized and characterized. rsc.org Similarly, various 1,5-diphenyl-1,4-pentadien-3-one derivatives have been studied. nist.gov
Triazine-Containing Analogs: A series of novel 1,4-pentadien-3-one derivatives containing triazine moieties have been synthesized and investigated for their biological activities. peerj.comresearchgate.net These compounds are designed to combine the structural features of 1,4-pentadien-3-one and triazine, a class of compounds known for a wide range of pharmacological effects. peerj.comresearchgate.net
Thiadiazole-Containing Analogs: The incorporation of a 1,3,4-thiadiazole (B1197879) moiety into the 1,4-pentadien-3-one scaffold has led to the development of new compounds with significant antiviral activities. nih.gov The 1,3,4-thiadiazole ring is a versatile pharmacophore known to be present in various medicinally important compounds. ajprd.comisres.org
Other Heterocyclic Moieties: Researchers have also introduced other heterocyclic systems, such as pyrazole, into the 1,4-pentadien-3-one structure to create novel derivatives with potent biological activities. nih.gov
Impact of Structural Modifications on Electronic Properties
The electronic properties of this compound and its analogs are highly sensitive to structural modifications. The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For example, in thienyl-substituted dithienophenazines, the thiophene units act as electron donors while the phenazine (B1670421) moiety serves as an electron acceptor. This donor-acceptor architecture leads to a reduction in the HOMO-LUMO gap and a red-shift in the absorption spectrum. beilstein-journals.org Similarly, in novel diketopyrrolopyrrole (DPP) derivatives functionalized with terminal electron-acceptor groups and flanked by thienyl moieties, the alternation of electron acceptor and donor groups results in significant absorption at longer wavelengths. unito.it
Theoretical calculations, such as those employing density functional theory (DFT), are often used to complement experimental findings and provide deeper insights into the electronic structure and transitions of these molecules. beilstein-journals.org
Influence of Substituents on Photophysical Characteristics
The photophysical properties of these compounds, including their absorption and emission spectra, are strongly influenced by the nature and position of substituents.
Studies on symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes have shown that their photophysical characteristics are dependent on their molecular structure, the solvent, and temperature. rsc.org For 4-N-substituted benzothiadiazoles, the various N-substituents in the 4-position lead to a range of photophysical behaviors in different solvents. nih.gov
In the case of tetraphenylcyclopentadienone (B147504) derivatives, which share a conjugated system with the pentadienones, varied substituents on the aromatic rings in the 3- and 4-positions result in distinct absorption and emission spectra. nih.gov Chloroform solutions of these compounds exhibit multiple absorption bands assigned to π→π* transitions, with emission observed in the red end of the visible spectrum. nih.gov
The introduction of electron-rich thienyl moieties is a known strategy to shift the absorption and emission of molecules to lower energies. nih.gov The photophysical properties of thienyl-chalcone derivatives are also impacted by the substitutional position of atoms like chlorine. rsc.org
Correlation between Molecular Structure and Performance in Materials Applications
The relationship between the molecular structure of this compound derivatives and their performance in materials applications is an area of active investigation. The conjugated system of the pentadienone backbone, coupled with the electronic properties of the thiophene rings, makes these compounds candidates for applications in optoelectronic devices. ontosight.ai
The ability to tune the electronic and photophysical properties through structural modifications is key to designing materials with specific functionalities. For instance, compounds with small band gaps are useful in organic field-effect transistors and solar cells. nih.gov The fatigue resistance of photochromic materials, such as bis(thienyl)ethenes, when embedded in polymer films like polymethylmethacrylate (PMMA), is also a critical performance parameter that is influenced by molecular structure. semanticscholar.org
The crystal packing of these molecules, stabilized by intermolecular interactions such as C—H⋯O and C—H⋯π interactions, also plays a role in their solid-state properties and potential applications. nih.govnih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel and Green Synthetic Methodologies
The classical synthesis of 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one and related compounds typically involves the Claisen-Schmidt condensation of 2-thiophenecarboxaldehyde and acetone (B3395972) in the presence of a base like sodium hydroxide (B78521). nih.govchemicalbook.com While effective, traditional methods often rely on organic solvents and can require long reaction times. Future research is increasingly focused on developing greener, more efficient synthetic protocols.
Microwave-assisted synthesis represents a significant step forward. For related heteroaromatic chalcones, microwave irradiation has been shown to dramatically reduce reaction times, in some cases from hours to mere minutes, while maintaining high yields. nih.govacademie-sciences.fr The combination of solvent-free conditions with microwave activation is a particularly promising eco-friendly approach, leading to rapid reactions, enhanced conversions, and purer products. academie-sciences.fr Another green technique involves solvent-free grinding, which has been successfully applied to the Claisen-Schmidt condensation of various aldehydes and cycloalkanones using solid sodium hydroxide as a catalyst, often resulting in quantitative yields in minutes. mdpi.com
Future investigations will likely focus on adapting and optimizing these methods for the specific synthesis of this compound. The use of solid-supported catalysts and exploration of alternative energy sources like ultrasound (sonochemistry) are also promising areas for developing more sustainable synthetic routes. nih.gov
Development of Advanced In-situ Characterization Techniques
A deeper understanding of the reaction kinetics and crystallization processes involved in the synthesis and application of this compound is crucial for optimizing its properties. Advanced in-situ characterization techniques are pivotal in this regard, allowing for real-time monitoring of chemical and physical transformations.
For instance, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has been demonstrated as a powerful tool for monitoring the progress of Claisen-Schmidt condensation reactions in real-time. magritek.com This technique provides not only structural information about the reactants, products, and any intermediates but also quantitative data on their concentrations as the reaction progresses. magritek.com This allows for a detailed understanding of the reaction kinetics and can help in identifying and characterizing transient intermediate species that might be missed with traditional endpoint analysis. magritek.com
Similarly, in-situ Raman spectroscopy is well-suited for monitoring the crystallization process of organic molecules. crystallizationsystems.com Since different polymorphic forms of a compound yield unique Raman spectra, this technique can track phase transformations in real-time, providing crucial information for controlling the solid-state form of the final product, which in turn influences its material properties. crystallizationsystems.com The integration of such process analytical technologies (PAT) will be essential for developing robust and reproducible methods for the synthesis and processing of this compound-based materials.
Rational Design of Materials through Integrated Computational and Experimental Approaches
The integration of computational modeling with experimental validation offers a powerful paradigm for the rational design of new materials based on the this compound scaffold. Theoretical calculations can predict the structural, electronic, and optical properties of novel derivatives, guiding synthetic efforts toward molecules with desired functionalities.
For a closely related isomer, 1,5-bis(3-thiophenyl)-1,4-pentadiene-3-one, semi-empirical quantum chemical calculations have been used to determine its optimized molecular geometry. nih.gov These theoretical studies revealed a non-planar conformation, which was in good agreement with experimental data obtained from single-crystal X-ray diffraction. nih.gov Such studies highlight how computational methods can provide insights into the molecular structure and packing.
Future research will likely employ more advanced computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict a wider range of properties. cu.edu.eg For example, these methods can be used to calculate the electronic absorption spectra and nonlinear optical properties of new derivatives, helping to identify promising candidates for applications in optoelectronics. nih.gov The synergy between theoretical predictions and experimental synthesis and characterization will accelerate the discovery of new materials with tailored properties.
Potential for Integration into Hybrid Organic-Inorganic Systems
The creation of hybrid organic-inorganic materials is a rapidly growing field that aims to combine the desirable properties of both organic and inorganic components to generate materials with novel functionalities. mdpi.com The this compound structure, with its conjugated system and potential coordination sites (the carbonyl oxygen and thiophene (B33073) sulfur atoms), is an excellent candidate for incorporation into such hybrid systems.
One promising avenue is the use of this compound or its derivatives as organic ligands for the construction of metal-organic frameworks (MOFs). The carbonyl and thiophene moieties could coordinate with metal ions to form extended, porous structures with potential applications in gas storage, catalysis, and sensing. rsc.org
Another approach involves the functionalization of inorganic nanoparticles, such as silica, with this compound or its derivatives. nih.gov This can be achieved by modifying the organic molecule with appropriate functional groups that can covalently bind to the surface of the inorganic material. Such hybrid materials could exhibit enhanced thermal stability and mechanical strength from the inorganic component, combined with the unique optical and electronic properties of the organic chromophore. mdpi.comchalcogen.ro The development of these hybrid systems opens up new possibilities for the application of this compound in advanced materials.
Q & A
Q. What are the optimal conditions for synthesizing 1,5-bis-(2-thienyl)-1,4-pentadien-3-one via aldol condensation?
The synthesis typically involves a Claisen-Schmidt aldol condensation between 2-thiophenecarboxaldehyde and acetone under acidic conditions. Key parameters include:
- Catalyst : Concentrated HCl (0.1–0.3 mol%) .
- Solvent : Ethanol or methanol for solubility and reaction homogeneity.
- Temperature : Room temperature (25°C) for 12–24 hours, though ultrasonic irradiation reduces reaction time to 2–4 hours with yields >85% .
- Workup : Precipitation in ice-water followed by recrystallization in ethanol/hexane mixtures.
Q. How is the E,E-configuration of this compound confirmed experimentally?
The stereochemistry is validated using:
Q. What are the standard purity assessment methods for this compound?
- HPLC : C18 column with methanol/water (70:30) mobile phase, UV detection at 254 nm .
- Melting point : 51–55°C (deviations indicate impurities) .
- Elemental analysis : Matching calculated vs. observed C, H, S, and O percentages .
Advanced Research Questions
Q. How does the methoxy group influence the Nazarov cyclization of 1,5-bis-(2-substituted aryl)-1,4-pentadien-3-one derivatives?
In gas-phase studies (via ESI-MS), the methoxy group at the 2-position lowers the activation energy for cyclization by stabilizing proton transfers during the electrocyclic ring closure. Computational DFT studies show:
- Catalytic role : Methoxy oxygen mediates H-migrations, reducing transition-state energy by 15–20 kcal/mol compared to unsubstituted analogs .
- Solution-phase comparison : Cyclization in formic acid/phosphoric acid (1:1) at 80°C completes in 5 hours, yielding 2,3-bis-(2-methoxyphenyl)-cyclopentenone .
Q. What contradictions exist in reported cytotoxicity mechanisms of 1,5-bis-(5-nitro-2-furanyl)-1,4-pentadien-3-one?
While some studies attribute apoptosis in Drosophila SL2 cells to mitochondrial pathways (caspase-3 activation, cytochrome c release) , others propose DNA intercalation as a primary mode. Resolve discrepancies via:
- Comparative assays : TUNEL for DNA fragmentation vs. JC-1 staining for mitochondrial depolarization .
- Dose-dependence : Low doses (IC₅₀ = 12 µM) favor mitochondrial apoptosis, while high doses (>50 µM) induce necrosis .
Q. How do ultrasonic irradiation parameters affect the yield of 1,5-bis-(aryl)-1,4-pentadien-3-one derivatives?
A factorial design study identifies:
- Frequency : 40 kHz optimal for cavitation efficiency .
- Power : 150 W maximizes yield (92%) but higher power (>200 W) degrades products via radical pathways.
- Temperature : 50°C balances reaction rate and solvent volatility (ethanol) .
Methodological Challenges and Solutions
Q. Resolving spectral overlaps in NMR analysis of thiophene-containing analogs
Q. Addressing byproduct formation during large-scale synthesis
- Column chromatography : Silica gel with petroleum ether/ethyl acetate (8:2) removes unreacted aldehydes .
- Kinetic control : Slow addition of acetone to the aldehyde-HCl mixture minimizes diketone byproducts .
Critical Analysis of Contradictory Evidence
- Stereochemical stability : While crystallography confirms E,E-isomers as dominant , solution-phase studies note partial Z-isomerization under UV light. Mitigate via amber glassware and inert atmospheres .
- Toxicity models : SL2 cell apoptosis vs. HepG2 mitochondrial dysfunction highlights cell-line-dependent mechanisms. Validate with cross-model assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
